molecular formula C19H31NO3 B601848 Fingolimod impureté C CAS No. 296282-46-7

Fingolimod impureté C

Numéro de catalogue: B601848
Numéro CAS: 296282-46-7
Poids moléculaire: 321.46
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fingolimod impurity C is a byproduct formed during the synthesis of Fingolimod Hydrochloride, an immunomodulating drug used primarily for the treatment of relapsing-remitting multiple sclerosis. Fingolimod impurity C is one of several impurities that can be formed during the manufacturing process and is typically monitored and controlled to ensure the purity and efficacy of the final pharmaceutical product .

Applications De Recherche Scientifique

Fingolimod impurity C has several scientific research applications:

Analyse Biochimique

Biochemical Properties

Fingolimod Impurity C, like Fingolimod, is likely to interact with various enzymes, proteins, and other biomolecules. Fingolimod is known to inhibit histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A)

Cellular Effects

Fingolimod has been shown to have profound effects on T-cell numbers in circulation and the central nervous system, thereby suppressing inflammation and multiple sclerosis . It also induces apoptosis, autophagy, cell cycle arrest, and enhances BDNF expression . It is plausible that Fingolimod Impurity C may have similar effects.

Molecular Mechanism

Fingolimod, after being phosphorylated to form fingolimod-phosphate, binds to extracellular G protein-coupled receptors, sphingosine 1-phosphates, and prevents the release of lymphocytes from lymphoid tissues . This sequesters lymphocytes in the cells of the lymph nodes, preventing them from moving to the central nervous system and contributing to the autoimmune response in multiple sclerosis .

Temporal Effects in Laboratory Settings

Fingolimod hydrochloride has been subjected to oxidative, acid, base, hydrolytic, thermal, and photolytic stress, and analysis was conducted to determine the amounts of related impurities formed .

Dosage Effects in Animal Models

Fingolimod has shown to have anti-tumor effects for neuroblastoma and renal cell carcinoma, but not for melanoma . It also showed transient antiepileptic effects and longer-lasting anti-cognition decline in an animal model of genetic absence epilepsy .

Metabolic Pathways

The metabolic pathways of Fingolimod Impurity C are not well-studied. Fingolimod is metabolized via three main pathways. The first is rapid and reversible phosphorylation by sphingosine kinases (SPHKs) to fingolimod-phosphate .

Transport and Distribution

Fingolimod, after being phosphorylated to form fingolimod-phosphate, binds to extracellular G protein-coupled receptors, sphingosine 1-phosphates .

Subcellular Localization

Fingolimod, after being phosphorylated to form fingolimod-phosphate, binds to extracellular G protein-coupled receptors, sphingosine 1-phosphates . This suggests that Fingolimod Impurity C may also localize to the extracellular space.

Méthodes De Préparation

The preparation of Fingolimod impurity C involves a multi-step synthetic route. One method uses m-bromophenylethyl alcohol as the initial raw material. The process involves four main reaction steps, each with specific reaction conditions optimized to achieve high selectivity and yield. The final product, Fingolimod impurity C, is obtained with a purity of over 98%, making it suitable for use as a reference standard in quality control and safety research .

Analyse Des Réactions Chimiques

Fingolimod impurity C undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Mécanisme D'action

The mechanism of action of Fingolimod impurity C is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. understanding its formation and potential interactions is crucial for ensuring the safety and efficacy of Fingolimod Hydrochloride. The impurity may interact with similar molecular targets and pathways as Fingolimod, such as sphingosine 1-phosphate receptors, but further research is needed to elucidate its specific effects .

Comparaison Avec Des Composés Similaires

Fingolimod impurity C can be compared with other related impurities formed during the synthesis of Fingolimod Hydrochloride, such as:

  • Fingolimod hexyl homolog
  • Fingolimod heptyl homolog
  • Fingolimod nonyl homolog
  • Fingolimod decyl homolog
  • 3-Phenethyl Fingolimod analog
  • 2-Phenethyl Fingolimod analog

These impurities share structural similarities with Fingolimod impurity C but differ in their specific chemical modifications. The uniqueness of Fingolimod impurity C lies in its specific formation pathway and the particular functional groups it contains .

Activité Biologique

Fingolimod impurity C is a notable compound associated with fingolimod, a sphingosine-1-phosphate receptor modulator primarily used in the treatment of relapsing forms of multiple sclerosis (MS). Understanding the biological activity of this impurity is crucial for evaluating its safety and efficacy in clinical applications. This article delves into the biological activity of Fingolimod impurity C, examining its mechanisms, effects, and relevant case studies.

Overview of Fingolimod

Fingolimod (FTY720) functions by modulating sphingosine-1-phosphate (S1P) receptors, leading to the sequestration of lymphocytes in lymph nodes. This mechanism reduces the number of circulating lymphocytes and thereby limits inflammatory responses associated with autoimmune diseases like MS . The compound is phosphorylated to its active form, fingolimod phosphate, which primarily interacts with S1P receptors, particularly S1PR1 .

Biological Mechanisms

Sphingosine-1-Phosphate Receptor Modulation:

  • Fingolimod and its impurities, including impurity C, act on S1P receptors to regulate immune cell trafficking.
  • The primary action involves receptor internalization and degradation, leading to a decrease in lymphocyte circulation .

Impact on Immune Cells:

  • Fingolimod has been shown to shift macrophage polarization towards an anti-inflammatory M2 phenotype, which may influence tissue repair and inflammation resolution .
  • The unphosphorylated form of fingolimod also exhibits immunomodulatory effects by impairing cytotoxic T cell function through unrelated pathways involving arachidonic acid metabolism .

In Vitro Studies

In vitro studies suggest that impurities can affect the pharmacodynamics of the parent drug. For instance:

  • Antimicrobial Activity: Research indicates that fingolimod derivatives exhibit antibacterial properties against various pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, which could extend to impurities like impurity C .
  • Cytotoxicity: The cytotoxic effects of fingolimod derivatives have been assessed, with findings indicating varying degrees of toxicity depending on the structure. Impurity C's specific cytotoxic profile remains to be fully elucidated.

Case Report: Cryptococcal Infection Associated with Fingolimod Use

A significant case study highlighted the risk of opportunistic infections in patients treated with fingolimod. A patient developed isolated pulmonary cryptococcosis after initiating fingolimod therapy. Despite the absence of neurological symptoms, imaging revealed pulmonary nodules leading to further investigation. This case underscores the need for vigilance regarding infections in patients receiving immunomodulatory therapies like fingolimod .

Long-term Effects and Safety Monitoring

Long-term studies have shown that while fingolimod effectively reduces relapse rates in MS patients, there are associated risks such as bradycardia and infections . Monitoring protocols have been established to mitigate these risks, emphasizing the importance of understanding both the therapeutic benefits and potential adverse effects related to impurities like impurity C.

Comparative Analysis Table

Aspect Fingolimod Fingolimod Impurity C
Mechanism of Action S1P receptor modulationSimilar potential mechanisms
Clinical Use MS treatmentUnknown; needs further study
Antimicrobial Activity YesPotentially similar
Safety Profile Bradycardia, infectionsUnknown; requires assessment

Propriétés

Numéro CAS

296282-46-7

Formule moléculaire

C19H31NO3

Poids moléculaire

321.46

Apparence

Off-white to Pale Yellow Solid

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

α-​amino-​α-​(hydroxymethyl)​-​4-​octyl- Benzenebutanoic acid

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.